2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is an organometallic compound used primarily as a Grignard reagent in organic synthesis. This compound is known for its reactivity and is often utilized in the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
- The primary target of 2,6-Difluorobenzylmagnesium bromide is the neuromuscular junctions in the lung . It acts as an anticholinergic (parasympatholytic) agent .
- This leads to bronchodilation , which is crucial for managing symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) and asthma exacerbations .
Target of Action
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzylmagnesium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2,6-Difluorobenzyl bromide+Magnesium→2,6-Difluorobenzylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent, including reactors designed to maintain an inert atmosphere and control the temperature and pressure conditions. The product is typically purified and standardized to a specific concentration, such as 0.25M in 2-methyltetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: 2-methyltetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
2,6-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functional materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
Uniqueness
2,6-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .
Properties
IUPAC Name |
magnesium;1,3-difluoro-2-methanidylbenzene;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWBIWSDJCATG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294786 |
Source
|
Record name | 2,6-Difluorobenzylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107549-26-8 |
Source
|
Record name | 2,6-Difluorobenzylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.